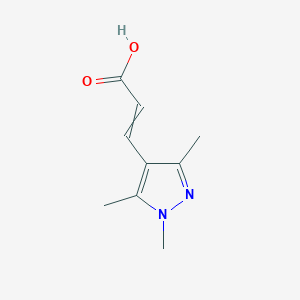

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acrylic acid" is a derivative of acrylic acid, which is a well-known building block in polymer chemistry. Acrylic acid derivatives are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. The pyrazole moiety, a five-membered heterocyclic compound with two adjacent nitrogen atoms, is often incorporated into molecules for its biological activity, making it a valuable component in drug design .

Synthesis Analysis

The synthesis of pyrazole-acrylic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been achieved through Knoevenagel condensation under microwave activation, which is a method known for its efficiency in forming carbon-carbon double bonds . Additionally, the synthesis of similar compounds has been reported through reactions involving hydrazine hydrate and Raney nickel, which are commonly used in the reduction of nitriles and the formation of hydrazides . These methods highlight the versatility and reactivity of the pyrazole ring when combined with acrylic acid derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole-acrylic acid derivatives is characterized by the presence of the pyrazole ring and the acrylic acid moiety. The pyrazole ring provides a rigid and planar structure that can influence the overall molecular conformation and, consequently, the biological activity of the compound . The acrylic acid part of the molecule introduces a reactive double bond, which can be utilized for further chemical modifications or polymerization .

Chemical Reactions Analysis

Pyrazole-acrylic acid derivatives can undergo a variety of chemical reactions due to the presence of both reactive nitrogen atoms in the pyrazole ring and the double bond in the acrylic acid moiety. These compounds can react with electrophiles, nucleophiles, and can also participate in cycloaddition reactions. For example, the addition of ethyl acrylate to arylazo-pyrazolidinediones, a related class of compounds, leads to the formation of ethoxycarbonylethyl derivatives, which can be further transformed into acids and cyanoethyl derivatives . Such reactivity is indicative of the potential transformations that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-acrylic acid derivatives are influenced by their molecular structure. The presence of the pyrazole ring can contribute to the compound's stability and rigidity, while the acrylic acid moiety can affect its solubility and reactivity. The intermolecular hydrogen bonding, as observed in related compounds, can also play a significant role in the crystal packing and stability of these molecules . The electronic properties, such as the energy gap between frontier molecular orbitals, are crucial for applications in nonlinear optics and could be relevant for "this compound" as well .

Mécanisme D'action

Target of Action

Related compounds have shown interactions with various proteins and enzymes .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in their function

Biochemical Pathways

It can be inferred that the compound’s interaction with its targets could potentially influence various biochemical pathways .

Result of Action

The interaction of the compound with its targets would result in changes at the molecular and cellular levels .

Propriétés

IUPAC Name |

(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-8(4-5-9(12)13)7(2)11(3)10-6/h4-5H,1-3H3,(H,12,13)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPODDZWDVLFYKN-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C)C)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24835374 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid](/img/structure/B1334221.png)

![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)

![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)